Product packaging for walleminol A(Cat. No.:CAS No. 126039-09-6)

walleminol A

Cat. No.: B1179448
CAS No.: 126039-09-6
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Description

Walleminol A is a tricyclic dihydroxysesquiterpene mycotoxin first isolated from the xerophilic fungus Wallemia sebi . This compound is a known bioactive secondary metabolite with significant toxicological interest for researchers in food safety and mycotoxicology. In laboratory studies, this compound has demonstrated toxicity across several bioassays. It reports an LD50 of 40 μg mL⁻¹ for brine shrimp and the protozoan Tetrahymena pyriformis , and a minimum inhibitory dose of 50 μg mL⁻¹ for rat liver cells and baby hamster kidney cells . Its bioinhibitory dose effect is comparable to other mycotoxins like penicillic acid and citrinin . This compound has been detected in food products, such as jam and cake, that were contaminated with Wallemia species . Research indicates that the production of this compound and related metabolites by Wallemia spp. can increase under hypersaline conditions, which is a critical consideration for its role in spoiling salted foods . This product is intended for research purposes only, specifically for in vitro studies. It is suited for investigations into fungal toxicology, food spoilage mechanisms, and the ecological role of mycotoxins. This chemical is not for diagnostic or therapeutic use, and it is not intended for human consumption. CAS Number: Information not available in search results. Molecular Formula: C₁₅H₂₄O₂ Exact Mass: 236.18 g/mol

Properties

CAS No.

126039-09-6

Molecular Formula

C12H17ClN2O3

Synonyms

walleminol A

Origin of Product

United States

Natural Occurrence and Ecological Context of Walleminol a

Fungal Producers of Walleminol A

The production of this compound is primarily associated with species belonging to the fungal genus Wallemia. These fungi are remarkable for their extremophilic nature, capable of growing in environments with high concentrations of salt or sugar.

Primary Isolation Source: Wallemia sebi

Wallemia sebi is the most well-studied and frequently isolated species of the genus and is recognized as the primary source from which this compound was first identified. bustmold.com This xerophilic fungus is globally distributed and is a common contaminant of dried and salted foods. moldbacteria.comwikipedia.org The production of this compound and other secondary metabolites by W. sebi can be influenced by the composition of the growth medium. bustmold.com Research has shown that an increase in NaCl concentration from 5% to 15% in the growth media can enhance the production of this compound. wikipedia.org

Other Wallemia Species Associated with this compound Production

While W. sebi is the principal producer, other species within the Wallemia genus have also been identified as capable of synthesizing this compound. A comprehensive study of seven Wallemia species confirmed the production of this mycotoxin by several species under specific conditions. mdpi.comnih.gov

Wallemia mellicola, a species closely related to W. sebi, has been shown to produce this compound. mdpi.comnih.gov This species has a worldwide distribution and can be isolated from various habitats, including soil, air, house dust, and food products with high sugar or salt content. nih.gov Like W. sebi, the production of this compound in W. mellicola is influenced by environmental factors such as salt concentration. nih.govresearchgate.net

Wallemia canadensis is another species within the genus that has been identified as a producer of this compound. mdpi.comnih.gov This species is distinguished by its preference for temperate and cold environments and has been isolated from house dust and soil. nih.gov Strains of what was previously identified as W. sebi from North America, and are now recognized as W. canadensis, have been shown to produce walleminone (B1256016), a related compound to this compound. researchgate.net

Wallemia muriae is also a known producer of this compound. mdpi.comnih.gov This species is a common contaminant of food products with high sugar and salt content and is also found in hypersaline waters of salterns globally. nih.gov

Ecological Niches of this compound-Producing Fungi

The fungi that produce this compound are characterized by their ability to thrive in osmotically challenging environments. These extremophilic fungi are adapted to habitats with low water activity, which are typically inhospitable to most other microorganisms. wikipedia.orgnih.gov

The primary ecological niches for Wallemia species include:

Hypersaline environments : These fungi are frequently isolated from solar salterns and hypersaline waters. nih.govresearchgate.net Wallemia ichthyophaga, for instance, is an obligate halophile, requiring high salt concentrations for growth. plos.org

High-sugar and salted foods : Wallemia species are notorious spoilers of dried, salted, and sugared food products. They have been isolated from items such as dried and salted fish, jams, cakes, dried fruit, cereals, and bread. bustmold.commoldbacteria.commoldbacteriaconsulting.com

Indoor environments : These fungi are also common in indoor settings, found in house dust, on wallpaper, floors, carpets, and mattresses. bustmold.comwikipedia.org Their presence in indoor air and dust highlights their efficient dissemination capabilities. wikipedia.org

Agricultural settings : Wallemia species are also found in agricultural environments, such as on hay and in soil. moldbacteria.commoldbacteriaconsulting.com

The table below summarizes the fungal producers of this compound and their associated ecological niches.

Fungal ProducerPrimary Isolation SourceOther Associated Niches
Wallemia sebi Dried and salted foods (e.g., fish, jam, cakes) bustmold.comwikipedia.orgIndoor air, house dust, soil wikipedia.org
Wallemia mellicola Soil, air, house dust nih.govHypersaline water, salted and sugared foods nih.gov
Wallemia canadensis House dust, soil nih.govTemperate and cold environments nih.gov
Wallemia muriae Sugared and salted food products nih.govHypersaline waters of salterns nih.gov

Xerophilic and Halotolerant Adaptation Mechanisms

The production of this compound is intrinsically linked to the remarkable survival strategies of its source, the fungus Wallemia sebi. As a xerophilic and halotolerant organism, W. sebi thrives in environments with low water activity, such as those with high concentrations of salt or sugar. This ability to withstand osmotic stress is crucial for its survival and proliferation in habitats where other microorganisms cannot compete.

Wallemia sebi employs a multifaceted approach to adapt to these challenging conditions. At a physiological level, the fungus accumulates compatible solutes, which are small organic molecules that help maintain cell turgor and protect cellular components from denaturation in low water activity environments. This process is critical for maintaining metabolic activity under osmotic stress.

Genomic studies of Wallemia species have revealed specific adaptations that contribute to their xerophilic and halotolerant nature. The genome of Wallemia is compact and contains a high number of genes with functional domains compared to other Basidiomycota. These genomes harbor a significant number of transporters, which are likely involved in the uptake and efflux of ions and other molecules, a key process in maintaining osmotic balance. Furthermore, the High Osmolarity Glycerol (HOG) pathway, a conserved signaling cascade that responds to osmotic stress, is largely conserved in Wallemia sebi. This pathway plays a vital role in orchestrating the cellular response to changes in external osmolarity.

Morphological adaptations also play a role in the survival of Wallemia sebi in extreme environments. The fungus can adjust its cell wall thickness in response to high salinity, providing structural support against osmotic pressure. This physical adaptation complements the physiological and genetic mechanisms that allow it to thrive in low water activity substrates.

The production of secondary metabolites, including this compound, is also influenced by the surrounding environment. Research has shown that an increase in sodium chloride (NaCl) concentration in the growth medium leads to an increased production of this compound. This suggests that the synthesis of this compound may be part of the fungus's response to saline stress, potentially playing a role in its ecological interactions in these challenging habitats.

Distribution in Diverse Environments

The remarkable adaptability of Wallemia sebi allows it to colonize a wide array of environments characterized by low water availability. Consequently, this compound, as a product of this fungus, can be found in various substrates and settings.

Low Water Activity Substrates (e.g., Food, Salted Products)

Wallemia sebi is a common contaminant of food products with low water activity. Its presence has been documented in a variety of foodstuffs, where it can cause spoilage. The production of this compound in these substrates is a potential concern for food quality.

Table 1: Presence of Wallemia sebi in Various Low Water Activity Food Products

Food CategorySpecific Examples
Sugared Products Jams, cakes, condensed milk, dried fruit (e.g., papaya)
Salted Products Salted meats (e.g., bacon), salted fish
Cereals and Grains Bread, Australian cereals, milled rice, flours, brown rice
Spices Various ground spices

Wallemia sebi is considered a principal fungus responsible for the spoilage of dried and salted fish, particularly in temperate regions, where its growth can cause a brownish discoloration. It is also one of the most common fungi isolated from spices, where it can contribute to the loss of flavor and the production of off-flavors. In sweetened condensed milk, it is known to form characteristic "bottoms".

Indoor and Outdoor Air Environments

Spores of Wallemia sebi are readily aerosolized and can be found in both indoor and outdoor air. This widespread distribution contributes to its ability to colonize new environments.

Indoor Environments: Wallemia sebi is frequently detected in indoor air and settled house dust. Its presence has been reported in homes in various parts of the world, including Japan, Canada, the USA, and Western Europe. The fungus can grow on building materials with low moisture content, such as wallpaper, especially in environments where water activity is not well-controlled.

Table 2: Reported Concentrations of Wallemia sebi in Air Environments

EnvironmentConcentrationLocation/Study Details
Agricultural Aerosols Up to 10⁶ CFU/m³Farm handling hay and grain
Residential Buildings 20 to 500 CFU/m³General estimate

Outdoor Environments: While often found indoors, Wallemia sebi is also a component of the outdoor air mycobiota. Its spores can be disseminated by wind, allowing for long-distance transport and deposition in new locations. The concentration of fungal spores in outdoor air can vary significantly depending on the season and geographical location.

Soil and Hypersaline Habitats

Wallemia sebi is not confined to food and indoor environments; it is also found in natural settings, including soil and extreme hypersaline habitats.

Soil: The fungus has been isolated from soil, indicating its ability to survive in this complex and competitive environment. Its xerophilic nature would allow it to occupy soil niches with lower water availability.

Hypersaline Habitats: One of the most remarkable aspects of Wallemia sebi's ecology is its ability to thrive in hypersaline environments. It has been isolated from solar salterns and other habitats with extremely high salt concentrations. This demonstrates its profound halotolerance and its capacity to produce secondary metabolites like this compound under such extreme conditions. Studies have shown that increased salinity can stimulate the production of this compound, highlighting the ecological relevance of this compound in high-salt environments.

Isolation and Purification Methodologies for Walleminol a

Extraction Techniques from Fungal Cultures

The initial step in isolating Walleminol A involves extracting the compound from cultures of Wallemia sebi. This process is designed to efficiently remove the mycotoxin from the fungal mycelia and the culture medium.

Solvent Extraction Methods

Solvent extraction is a primary method used to isolate this compound and other secondary metabolites from fungal cultures. The choice of solvent is crucial and is based on the polarity of the target compound. This compound, being a moderately polar sesquiterpenoid, is typically extracted using organic solvents.

Commonly, a mixture of a polar organic solvent and water is employed to effectively penetrate the fungal cell walls and solubilize the mycotoxin. Solvents such as methanol (B129727), ethanol, or acetonitrile (B52724), often in aqueous mixtures (e.g., 80:20 acetonitrile:water), are frequently used for the extraction of mycotoxins from fungal sources. For sesquiterpenoids, ethyl acetate (B1210297) is also a widely utilized solvent due to its effectiveness in extracting compounds of intermediate polarity. The extraction is often carried out by macerating the fungal culture with the chosen solvent, followed by filtration to separate the extract from the solid fungal mass. This process may be repeated to ensure maximum recovery of the target compound.

Table 1: Common Solvents for Fungal Metabolite Extraction

Solvent System Target Compound Polarity Typical Application
Methanol/Water Polar to moderately polar Broad-spectrum mycotoxin extraction
Acetonitrile/Water Polar to moderately polar Effective for a wide range of mycotoxins
Ethyl Acetate Nonpolar to moderately polar Selective for less polar metabolites

Solid-Phase Extraction Approaches

Following the initial solvent extraction, the crude extract often contains a complex mixture of compounds, including pigments, lipids, and other metabolites that can interfere with subsequent purification steps. Solid-phase extraction (SPE) is a widely used cleanup technique to selectively remove these interfering substances and enrich the extract with the target analyte, this compound.

In a typical SPE protocol, the crude extract is passed through a cartridge packed with a solid adsorbent (the stationary phase). The selection of the sorbent is critical for effective purification. For moderately polar compounds like this compound, reversed-phase sorbents such as C18 (octadecyl-bonded silica) are commonly employed. The principle involves partitioning the analytes between the liquid sample and the solid stationary phase.

The process generally involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The crude extract is passed through the cartridge. This compound and other compounds are retained on the sorbent.

Washing: A solvent is passed through the cartridge to wash away weakly bound impurities.

Elution: A different solvent is used to desorb and collect the target compound, this compound, in a cleaner, more concentrated form.

Table 2: Representative Solid-Phase Extraction Parameters for Mycotoxin Cleanup

Parameter Description Example
Sorbent Stationary phase material C18 (Octadecyl-bonded silica)
Conditioning Solvent Activates the sorbent Methanol followed by water
Loading Solvent The sample dissolved in a suitable solvent Crude extract in aqueous methanol
Washing Solvent Removes impurities Water or a low percentage organic solvent mixture

| Elution Solvent | Elutes the target compound | Acetonitrile or methanol |

Chromatographic Separation Strategies

Chromatography is the cornerstone of the purification of this compound, allowing for the separation of the target compound from other closely related metabolites. A combination of different chromatographic techniques is often necessary to achieve high purity.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a versatile and rapid technique used for the qualitative analysis of the fractions obtained during the purification process. It helps in monitoring the progress of the purification and in selecting the appropriate solvent systems for column chromatography.

In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel, is coated onto a solid support such as a glass plate. The extract is spotted onto the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the extract at different rates depending on their polarity and affinity for the stationary phase. This results in the separation of the compounds as distinct spots. The position of the spots can be visualized under UV light or by staining with a suitable reagent. The retention factor (Rf) value is calculated for each spot and can be used for preliminary identification.

For sesquiterpenoids like this compound, a common stationary phase is silica gel 60, and the mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or methanol).

High-Performance Liquid Chromatography (HPLC) Protocols

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the analysis and final purification of this compound. It offers high resolution and sensitivity. The initial isolation of this compound was achieved using a combination of TLC and HPLC. deepdyve.com

For the analytical determination and quantification of sesquiterpenoids, reversed-phase HPLC is the most common approach. A nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol. The compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. Detection is often performed using a diode-array detector (DAD) or a mass spectrometer (MS).

Table 3: Illustrative HPLC Parameters for Sesquiterpenoid Analysis

Parameter Description
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient Program e.g., Start with 30% B, increase to 100% B over 30 min
Flow Rate 1.0 mL/min
Detection Diode-Array Detector (DAD) at a specific wavelength (e.g., 220 nm)

| Column Temperature | 25 °C |

Preparative Chromatography Techniques

To obtain a sufficient quantity of pure this compound for toxicological studies and as a reference standard, preparative chromatography is employed. This is essentially a scaled-up version of analytical chromatography.

Preparative HPLC is a common choice for the final purification step. It utilizes larger columns with a greater amount of stationary phase to handle larger sample loads. The principles are the same as analytical HPLC, but the goal is to isolate and collect the purified compound rather than just to quantify it. The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the pure compound.

Another technique that can be used for the purification of natural products like sesquiterpenoids is counter-current chromatography (CCC). This is a liquid-liquid partition chromatography method that avoids the use of solid supports, thus preventing irreversible adsorption of the sample.

Purity Assessment and Sample Preparation for Downstream Analysis

Purity Assessment

Once this compound has been isolated, assessing its purity is a critical step before any further characterization or experimentation. The purity of a chemical compound refers to the proportion of the target substance relative to any impurities. researchgate.net A variety of analytical methods are employed to confirm the identity and determine the purity level of the isolated this compound.

The characterization of this compound has been accomplished using several spectroscopic techniques, which inherently serve as a confirmation of its structural integrity and purity. tandfonline.comnih.gov These methods provide detailed information about the molecule's structure, mass, and composition. For mycotoxins like this compound, a combination of chromatographic and spectroscopic methods is standard for purity verification. bezpecnostpotravin.cznih.gov High-Performance Liquid Chromatography (HPLC), often coupled with detectors like Diode-Array Detectors (DAD) or Mass Spectrometry (MS), can separate the main compound from any residual impurities and provide quantitative data. bezpecnostpotravin.czmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for purity assessment as it provides detailed structural information and can be used quantitatively (qNMR) to determine the absolute concentration of a compound without the need for an identical reference standard. researchgate.net

Table 2: Common Analytical Techniques for Purity Assessment

Technique Principle Information Provided
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential interactions with a stationary and mobile phase. bezpecnostpotravin.cz Detects and quantifies the presence of impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. tandfonline.comnih.gov Confirms the molecular weight of the compound and helps identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei. tandfonline.comnih.gov Provides detailed structural confirmation and can be used for quantitative purity determination (qNMR). researchgate.net
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample's molecules. tandfonline.comnih.gov Identifies the functional groups present in the molecule.

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible radiation by the sample. tandfonline.comnih.gov | Provides information about conjugated systems within the molecule. |

Sample Preparation for Downstream Analysis

Proper sample preparation is essential to ensure the quality and accuracy of data obtained from downstream analytical techniques. thermofisher.com After purification, the sample, which is often a solid or a dried film, must be prepared in a manner suitable for the specific analytical instrument being used. mdpi.com

For spectroscopic analysis such as NMR, the purified this compound is typically dissolved in a specific deuterated solvent (e.g., deuterated chloroform, methanol, or dimethyl sulfoxide). The choice of solvent is critical as it must dissolve the compound without interfering with the signals of interest in the resulting spectrum.

For analysis by mass spectrometry, the sample is often dissolved in a volatile solvent like methanol or acetonitrile. mdpi.com The solution may then be further diluted to an appropriate concentration before being introduced into the mass spectrometer. If HPLC-MS is used, the sample is reconstituted in the mobile phase used for the chromatographic separation to ensure good peak shape and performance. thermofisher.com Any solid particulates should be removed, often by filtering the solution through a syringe filter, to prevent clogging of the analytical instrumentation. thermofisher.com

Structural Elucidation and Stereochemical Analysis Methodologies of Walleminol a

Spectroscopic Characterization Techniques

Spectroscopic techniques involve the interaction of electromagnetic radiation with the walleminol A molecule, yielding spectra that provide insights into its structural features. nih.govtandfonline.comontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. nih.gov Both one-dimensional and two-dimensional NMR techniques have been employed in the structural analysis of this compound. nih.govresearchgate.net

One-Dimensional NMR (1D NMR)

1D NMR, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provides information on the number and types of hydrogen and carbon atoms in the molecule, as well as their electronic environments. The chemical shifts and splitting patterns observed in 1D NMR spectra are indicative of the functional groups present and the connectivity of adjacent atoms. hmdb.cahmdb.ca

Two-Dimensional NMR (2D NMR) for Connectivity and Stereochemistry

2D NMR techniques provide more detailed information about the relationships between atoms. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons that are directly bonded or separated by multiple bonds. semanticscholar.org These correlations are essential for piecing together the molecular skeleton and confirming the connectivity inferred from 1D NMR data. High-field NMR studies have been instrumental in establishing the structures of walleminol and related compounds, including details about their cis-fused iso-caryophyllene nature and stereochemistry. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to provide information about its elemental composition. nih.govtandfonline.com High-resolution mass spectrometry can provide an accurate mass measurement, which can be used to determine the molecular formula. tandfonline.com Fragmentation analysis, often performed using gas chromatography-mass spectrometry (GC-MS), involves the ionization and fragmentation of the molecule. tandfonline.com The resulting fragmentation pattern provides a "fingerprint" that can be used to infer structural subunits and confirm the presence of specific functional groups. tandfonline.complos.org Early mass spectroscopy studies provisionally interpreted this compound as a tricyclic dihydroxy compound with the molecular formula C₁₅H₂₄O₂. nih.govtandfonline.com Further GC-MS analysis and high-resolution mass spectrometry confirmed a molecular weight of 236 and supported the molecular formula C₁₅H₂₄O₂. tandfonline.com

Data Table: Mass Spectrometry Data for this compound

TechniqueObservationInterpretationSource
Mass SpectroscopyPartially characterizedTricyclic dihydroxy compound nih.govtandfonline.com
High-Resolution Mass Spectrometry (NICI mode)M-l peak of 235.170 ± 0.002Molecular formula C₁₅H₂₄O₂ tandfonline.com
GC-MSMolecular ion at m/z 380 (trimethylsilylated derivative)Bis(trimethylsilyl) derivative tandfonline.com
GC-MSSimilar fragmentation pattern to walleminol BRelated structure tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.comlibretexts.org This technique is particularly useful for detecting the presence of conjugated systems, such as double bonds or aromatic rings, within a molecule. technologynetworks.comlibretexts.org While some secondary metabolites from Wallemia species, like certain pigments, exhibit characteristic UV/VIS peaks, specific detailed UV-Vis data for this compound itself is less prominently featured in the provided search results compared to NMR and MS data. plos.orgnih.govscispace.com However, UV-Vis spectroscopy was among the techniques used in the initial partial characterization of this compound. nih.govtandfonline.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. azooptics.comlibretexts.orgwisdomlib.org Different functional groups absorb IR radiation at characteristic frequencies, producing a unique IR spectrum for each compound. azooptics.comlibretexts.orgwisdomlib.orgresearchgate.net IR spectroscopy was utilized in the early characterization of this compound, providing evidence for the presence of certain functional groups, such as hydroxyl groups (O-H stretch) and potentially carbon-carbon double bonds (C=C stretch). nih.govtandfonline.com

This compound is a sesquiterpenoid compound first isolated from the xerophilic fungus Wallemia sebi. nih.govnih.gov Its structural elucidation and stereochemical characterization have been key aspects of research into this natural product. Initially identified as a toxic metabolite, this compound has a proposed structure as a tricyclic dihydroxy compound with a molecular formula of C₁₅H₂₄O₂. nih.govnih.gov The compound possesses structural features characteristic of a sesquiterpene with an isolated double bond. nih.gov

The genus Wallemia, known for its adaptation to low water activity environments, includes several species that produce secondary metabolites, including walleminol and walleminone (B1256016). plos.orgknaw.nlresearchgate.net Wallemia sebi has been identified as a producer of this compound. plos.orgwikipedia.org

The initial characterization of this compound involved various spectroscopic techniques. Mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, ultraviolet (UV), and infrared (IR) spectroscopy were employed to gain insights into its molecular composition and functional groups. nih.gov These early studies provisionally interpreted this compound as a tricyclic dihydroxy sesquiterpene. nih.gov

Further detailed structural and stereochemical analyses of walleminol (also referred to as this compound) and walleminone have been conducted using high-field 1D and 2D NMR spectroscopy. middlebury.edu These advanced NMR techniques provide detailed information about the connectivity of atoms and their spatial arrangement within the molecule. middlebury.edu

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid, including their absolute stereochemistry. queensu.caed.govamazon.com For walleminol, X-ray crystallographic studies have been instrumental in establishing its structure and relative stereochemistry. middlebury.edu This method involves diffracting X-rays through a crystal of the compound and analyzing the resulting diffraction pattern to reconstruct the electron density map, from which the atomic positions can be determined. amazon.com The application of X-ray crystallography to walleminol has confirmed its structure as a novel cis-fused iso-caryophyllene. middlebury.edu

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry plays a significant role in modern structural confirmation and stereochemical analysis of organic molecules. schrodinger.commit.edunih.govunivie.ac.at These methods utilize mathematical algorithms and computer programs to simulate and predict molecular properties based on the principles of quantum and classical mechanics. schrodinger.comwikipedia.org While the initial searches did not yield specific details on the computational chemistry approaches used solely for the structural confirmation of this compound, computational methods are generally applied in conjunction with experimental data, such as NMR and X-ray crystallography, to validate proposed structures and explore conformational landscapes. schrodinger.comnih.govresearchgate.net Theoretical calculations, including energy minimization using various methods like semiempirical, ab initio, and Density Functional Theory (DFT), can be used to assess the stability of different conformers and compare calculated spectroscopic parameters with experimental observations. researchgate.net Such approaches can support the structural and stereochemical assignments derived from experimental techniques.

Biosynthetic Pathways and Genetic Determinants of Walleminol a Production

Polyketide Biosynthesis Mechanisms

While walleminol A is a sesquiterpene, and thus primarily derived from the terpenoid pathway, polyketide biosynthesis mechanisms are also relevant in fungal secondary metabolism and are often found in the same organisms that produce terpenes. Polyketide synthases (PKSs) are enzymes responsible for the synthesis of polyketides through the iterative condensation of acetyl-CoA and malonyl-CoA units. nih.govmdpi.commdpi.com Although no specific polyketide pathway directly leading to this compound has been identified, the genomes of Wallemia species, including W. mellicola and W. ichthyophaga, contain genes similar to polyketide synthases. plos.orgnih.gov These PKSs in Wallemia might be involved in the biosynthesis of other secondary metabolites, such as pigments or other uncharacterized polyketides. nih.gov

Terpenoid Biosynthesis Pathways (e.g., Caryophyllene (B1175711) Framework)

This compound is classified as a sesquiterpenoid, a class of terpenes containing 15 carbon atoms, typically derived from farnesyl pyrophosphate (FPP). nih.govnih.govuzh.chscienceopen.com The caryophyllene framework, which this compound is structurally related to, is a common bicyclic sesquiterpene structure. nih.govnih.govresearchgate.netd-nb.info The biosynthesis of sesquiterpenes like caryophyllene in fungi and plants generally involves the cyclization of FPP, catalyzed by sesquiterpene synthases (also known as terpene cyclases). nih.govscienceopen.com This cyclization step is a key determinant of the resulting terpene scaffold. The mevalonate (B85504) (MVA) pathway is the primary route for the biosynthesis of FPP in fungi, occurring in the cytoplasm. scienceopen.comresearchgate.net

A hypothetical biosynthetic pathway for caryophyllene involves the cyclization of FPP to a (E,E)-humulyl carbocation, which is then further converted into a caryophyllenyl cation, leading to the bicyclic structure. nih.gov Given the structural similarity, this compound biosynthesis likely follows a similar initial terpenoid pathway involving the cyclization of FPP, followed by subsequent modifications.

Enzymology of this compound Biosynthesis

The enzymatic steps involved in the biosynthesis of this compound are not fully elucidated, but based on its structure as a dihydroxysesquiterpene, it is expected to involve a sesquiterpene synthase for the formation of the caryophyllene-like scaffold, followed by hydroxylation steps and potentially other tailoring modifications. scienceopen.com Genomic analysis of Wallemia species has revealed the presence of terpene biosynthetic clusters containing genes encoding enzymes likely involved in terpene production. plos.orgnih.gov While specific enzymes directly responsible for the cyclization of FPP to the this compound scaffold or the subsequent hydroxylation have not been definitively identified and characterized, the presence of quinone oxidoreductases in Wallemia genomes has been noted, and these enzymes could potentially be involved in the oxidation of walleminol to walleminone (B1256016), a related compound often found alongside walleminol. plos.orgnih.gov

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Fungal secondary metabolite biosynthetic genes are frequently organized in contiguous clusters within the genome. plos.orgnih.govresearchgate.net Genomic sequencing of Wallemia species, such as W. mellicola and W. ichthyophaga, has facilitated the identification of putative BGCs. plos.orgnih.govnih.gov Tools like antiSMASH are commonly used for genome mining to predict and annotate these clusters based on the presence of characteristic genes, such as those encoding PKSs, non-ribosomal peptide synthetases (NRPSs), and terpene synthases. researchgate.netresearchgate.net

Analysis of W. mellicola and W. ichthyophaga genomes has identified several terpene biosynthetic clusters. plos.orgnih.gov While most identified clusters were present in both species, a unique terpene cluster was found only in W. mellicola, which could potentially be linked to the production of walleminol and walleminone, as these compounds were detected in W. mellicola but not W. ichthyophaga. plos.orgnih.gov

Genomic Mining Strategies for BGCs

Genomic mining strategies for identifying BGCs in Wallemia species involve the use of bioinformatics tools to scan sequenced genomes for genes typically found in these clusters, such as those encoding key biosynthetic enzymes (e.g., terpene synthases, PKSs) and associated tailoring enzymes (e.g., oxidoreductases, methyltransferases) or regulatory proteins. researchgate.netresearchgate.net The antiSMASH platform is a widely used tool for this purpose, allowing for the rapid identification and annotation of putative BGCs. researchgate.netresearchgate.net By comparing the BGC profiles of different Wallemia species and correlating them with the detected secondary metabolites, researchers can hypothesize which clusters are responsible for the biosynthesis of specific compounds like this compound. plos.orgnih.govresearchgate.net

Gene Expression and Regulation Studies within BGCs

Studies on gene expression and regulation within BGCs provide insights into the conditions under which secondary metabolites are produced. In Wallemia species, the production of walleminol, walleminone, and wallimidione has been shown to be influenced by environmental factors, particularly the concentration of NaCl in the growth medium. plos.orgnih.govresearchgate.netresearchgate.net Increased NaCl concentrations have been observed to increase the production of these metabolites in W. sebi, W. mellicola, W. canadensis, and W. muriae. plos.orgnih.govresearchgate.net This suggests that the expression of genes within the this compound biosynthetic cluster is likely regulated in response to osmotic stress. Transcriptomic studies comparing gene expression levels under different conditions (e.g., varying salt concentrations) can help identify which genes within the predicted BGCs are upregulated during this compound production, thereby providing further evidence for their involvement in the biosynthetic pathway. mdpi-res.comensoulvelp.com

Metabolic Precursors and Intermediates in the Pathway

As a sesquiterpene, this compound is biosynthesized from farnesyl pyrophosphate (FPP). nih.govuzh.chscienceopen.com FPP is a universal precursor for all sesquiterpenes and is synthesized via the mevalonate (MVA) pathway, which starts from acetyl-CoA. uzh.chscienceopen.comresearchgate.net Key intermediates in the MVA pathway include mevalonate, mevalonate pyrophosphate, isopentenyl pyrophosphate (IPP), and dimethylallyl pyrophosphate (DMAPP). IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP), followed by the addition of another IPP unit to form FPP. uzh.chresearchgate.net While the early steps of FPP biosynthesis via the MVA pathway are well-established, the specific intermediates between FPP and the final this compound structure, beyond the initial cyclization to a caryophyllene-like scaffold, have not been detailed in the available literature. The conversion of this compound to walleminone suggests walleminone is a downstream product or an intermediate in a related pathway, potentially involving oxidation. plos.orgnih.gov

Chemical Synthesis and Modifications of Walleminol a

Strategies for the Total Synthesis of Walleminol A

A comprehensive search of chemical databases and the scientific literature reveals no published accounts of a total synthesis of this compound. The development of a synthetic strategy would likely involve novel applications of stereoselective reactions to construct the complex tricyclic core and install the necessary hydroxyl groups with the correct stereochemistry. Potential retrosynthetic approaches could involve disconnection strategies that break down the molecule into simpler, more readily available starting materials. Key challenges would include the control of stereochemistry at multiple centers and the formation of the specific ring system of this compound.

Semisynthesis and Chemical Modification Approaches

There are currently no reports in the scientific literature describing the semisynthesis or chemical modification of this compound. Semisynthetic approaches, which would involve chemically modifying the natural product isolated from Wallemia sebi, could provide a more direct route to derivatives. Such studies would be instrumental in exploring the function of the different chemical moieties of this compound, for instance, by modifying its hydroxyl groups or other reactive sites. The lack of such research indicates that either the isolation of sufficient quantities of the starting material is a limiting factor, or that the focus of research has been on other aspects of this mycotoxin.

Synthesis of this compound Analogues and Derivatives

Consistent with the absence of total and semisynthetic studies, there is no published literature on the synthesis of analogues or derivatives of this compound. The creation of analogues is a cornerstone of medicinal chemistry and chemical biology for understanding the molecular basis of a compound's activity. Synthesizing analogues with systematic variations in the structure of this compound would be essential for identifying the pharmacophore—the key structural features responsible for its biological effects.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Due to the lack of synthetic access to this compound and its derivatives, no structure-activity relationship (SAR) studies based on chemical modifications have been conducted. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Such investigations on this compound would involve synthesizing a series of analogues and evaluating their biological effects to determine which parts of the molecule are crucial for its toxicity or any other observed activities. The absence of this research highlights a significant opportunity for future work in the field of mycotoxin chemistry and toxicology.

Biological Activities and Mechanistic Studies of Walleminol a

Antimicrobial Activity Investigations

The antimicrobial potential of walleminol A has been suggested in early studies, although comprehensive investigations detailing its spectrum of activity and mechanism of action are not extensively available in the current scientific literature.

Antibacterial Effects

Antifungal Effects

Similar to its antibacterial profile, the specific antifungal activity of this compound has not been extensively characterized. General toxic bioassays have been conducted, but detailed studies identifying the fungal species susceptible to this compound and their corresponding MIC values have not been reported.

Mechanisms of Microbial Growth Inhibition

The precise mechanisms by which this compound may inhibit microbial growth have not been elucidated in the available scientific literature. Early reports categorize it as a toxic metabolite, with a minimum inhibitory dose in unspecified bioassays noted to be approximately 50 micrograms per milliliter, a level comparable to other mycotoxins like citrinin (B600267) and penicillic acid. However, the specific cellular or molecular targets of this compound in microorganisms remain unknown.

Antitumor/Antiproliferative Activity Studies

Research into the direct antitumor and antiproliferative effects of this compound is in its nascent stages. While related compounds from Wallemia have shown such activities, the specific investigation of this compound's potential in this area is limited.

Cytotoxicity in in vitro Cell Line Models

The cytotoxic effects of this compound have been evaluated in non-cancerous mammalian cell lines. These studies provide foundational data on its general toxicity, which is a precursor to understanding its potential as an antiproliferative agent.

A key study reported a minimum inhibitory dose of 50 µg/mL for this compound in both rat liver cells and baby hamster kidney cells. This indicates a degree of cytotoxicity in these non-cancerous cell lines. Further research is required to determine if this cytotoxicity is selective towards cancer cells.

Table 1: Reported Cytotoxicity of this compound

Cell LineAssayEndpointConcentration
Rat Liver CellsNot specifiedMinimum Inhibitory Dose50 µg/mL
Baby Hamster Kidney CellsNot specifiedMinimum Inhibitory Dose50 µg/mL

It is important to note that comprehensive screening of this compound against a panel of human cancer cell lines, which would provide IC50 values, has not been reported in the available literature.

Molecular Mechanisms of Action in Cellular Models

Currently, there is no published research detailing the molecular mechanisms through which this compound might exert antitumor or antiproliferative effects. Studies investigating its impact on key cellular processes in cancer models, such as apoptosis, cell cycle progression, or specific signaling pathways, have not been conducted. Therefore, the molecular basis for any potential anticancer activity of this compound remains to be determined.

Investigations into Effects on Cellular Processes

Influence on Inflammation Pathways

Current scientific literature, based on available search results, does not provide specific research findings on the direct influence of this compound on inflammation pathways, such as the NF-κB signaling cascade or the production of inflammatory cytokines.

Modulation of Oxidative Stress Responses

There is currently a lack of specific studies in the available scientific literature detailing the direct modulatory effects of this compound on oxidative stress responses. Research has not yet elucidated whether the compound acts as a pro-oxidant or antioxidant or its effects on reactive oxygen species (ROS) generation and cellular antioxidant defense mechanisms.

Biological Assay Models for Activity Screening

A variety of biological assay models have been employed to screen and characterize the cytotoxic activity of this compound. These assays are crucial for determining the compound's potential toxicity and biological effects at a preliminary stage.

Protozoan Models (e.g., Tetrahymena pyriformis)

The ciliated protozoan Tetrahymena pyriformis has been utilized as a model organism to assess the toxicity of this compound. nih.gov Studies have demonstrated that this compound is toxic to this protozoan. nih.gov Research has identified a minimum inhibitory dose in bioassays, highlighting its cytotoxic potential against eukaryotic microorganisms. nih.gov

Brine Shrimp (Artemia) Assays

The brine shrimp (Artemia salina) lethality assay is a common and straightforward bioassay used to screen for toxic compounds. This compound has been shown to be toxic to brine shrimp larvae. nih.govnih.gov This assay was instrumental in the initial monitoring of toxic fractions during the isolation and purification of this compound from the mold Wallemia sebi. nih.gov The minimum inhibitory dose of this compound in these bioassays was found to be approximately 50 micrograms/ml. nih.gov

Mammalian Cell Line Bioassays (e.g., Rat Liver Cells, Baby Hamster Kidney Cells)

To understand the effects of this compound on vertebrate cells, bioassays using mammalian cell lines have been conducted. nih.gov Early screening for toxigenic molds showed that isolates of Wallemia sebi producing this compound had toxic effects in several bioassays, including those using rat and hamster (Cricetinae) cell lines. nih.gov Specifically, a minimum inhibitory dose of approximately 50 μg/mL has been reported for both rat liver cells and baby hamster kidney cells. nih.gov

Table 1: Cytotoxicity of this compound in Various Biological Assay Models

Assay ModelOrganism/Cell TypeEndpointResultReference
Protozoan BioassayTetrahymena pyriformisToxicity/InhibitionToxic nih.govnih.gov
Brine Shrimp AssayArtemia salinaToxicity/InhibitionToxic nih.govnih.gov
Mammalian Cell BioassayRat Liver CellsMinimum Inhibitory Dose~50 µg/mL nih.gov
Mammalian Cell BioassayBaby Hamster Kidney CellsMinimum Inhibitory Dose~50 µg/mL nih.gov

Strategies for Enhanced Production and Optimization of Walleminol a

Fermentation and Culture Condition Optimization

Research indicates that the production of walleminol A by Wallemia species is significantly affected by environmental factors, particularly those related to osmotic stress. mdpi.complos.orgnih.gov

Influence of Water Activity (aW) on Production Yield

Wallemia species are characterized by their xerotolerance and halotolerance, meaning they can grow at low water activity levels. wikipedia.orgwikipedia.orgplos.org Studies have shown that low water activity can induce the production of bioactive metabolites in halophilic and halotolerant fungi, including Wallemia species. mdpi.commdpi.comnih.gov While W. sebi can grow across a wide range of water activities, some species like W. muriae and W. ichthyophaga have an obligatory requirement for lowered aW for growth. wikipedia.orgplos.org The optimal aW for growth of W. sebi is reported to be between 0.97 and 0.92. researchgate.net The ability to tolerate environments with low water activity is a distinctive feature of W. sebi. wikipedia.org

Effects of Solute Concentrations (e.g., NaCl, Sucrose)

The concentration of solutes in the growth medium has a notable impact on this compound production. Contrary to what might be commonly assumed, the production of walleminol, along with other metabolites like wallimidione and walleminone (B1256016), is increased in response to elevated concentrations of NaCl. mdpi.comwikipedia.orgwikipedia.orgplos.orgnih.govresearchgate.netdokumen.pub Specifically, increasing NaCl concentration from 5% to 15% in the growth media has been shown to increase the production of these toxic metabolites. wikipedia.orgplos.orgnih.govresearchgate.net W. sebi exhibits optimal growth at 4% to 12% (w/v) NaCl and can tolerate up to 28% NaCl. plos.orgresearchgate.net

Sucrose (B13894) concentration also influences walleminol production. Production of walleminol was enhanced when W. sebi was cultivated in media with a high sucrose concentration (20%). mdpi.comnih.govresearchgate.net

Conversely, the addition of the chaotropic salt MgCl₂ as a solute to the growth media resulted in very small production of secondary metabolites or even their complete absence. plos.org

Culture Media Composition and Nutrient Optimization

The composition of the culture medium is crucial for secondary metabolite production by Wallemia species. wikipedia.org General growth media known to support secondary metabolite production, supplemented with varying concentrations of NaCl, glucose, and MgCl₂, have been used to investigate the secondary metabolite profiles of Wallemia species. plos.orgresearchgate.net A medium composed of yeast nitrogen base (YNB), glucose, (NH₄)₂SO₄, and NaCl has been used for liquid culture of W. sebi. oup.comoup.com WATM medium, containing corn steep liquid as an additional nitrogen source, is known to support satisfactory production of secondary metabolites by Wallemia. plos.orgnih.gov The specific nutrient requirements and optimal concentrations of carbon and nitrogen sources for maximizing this compound production are areas that would require detailed optimization studies. nih.gov

Bioprocess Engineering for Scalable Production

Scalable production of fungal metabolites often involves selecting appropriate fermentation techniques and optimizing the bioprocess.

Submerged Fermentation Techniques

Submerged fermentation (SmF) is a widely used technique in industrial biotechnology for producing fungal metabolites, including enzymes, antibiotics, and pigments. nih.govjmb.or.kr In SmF, microorganisms are grown in a liquid medium containing the necessary nutrients. nih.govwur.nl This method offers advantages such as easy scale-up, simple parameter control, shorter fermentation cycles, and lower labor intensity compared to solid-state fermentation (SSF). jmb.or.kr While SSF can be favorable for certain fungal products like spores, SmF is generally preferred for the efficient production of large quantities of metabolites using stirred bioreactors. jmb.or.krwur.nl Although filamentous fungi in SmF can exhibit diverse morphologies that affect the process, it remains a major form of industrial biotechnology for producing target fungal metabolites. jmb.or.kr Wallemia sebi has been cultured in liquid media using rotary shakers for studies on its extracts. oup.comoup.com

Solid-State Fermentation (SSF) Methodologies

Solid-state fermentation (SSF) is a bioprocess that involves the growth of microorganisms on solid substrates in the absence or near absence of free water. This technique has gained attention for the production of various value-added products, including enzymes and secondary metabolites, often utilizing low-cost agro-industrial residues as substrates. mdpi.commdpi.comresearchgate.net SSF offers several potential advantages for fungal secondary metabolite production, such as higher product yields, lower energy consumption, and reduced wastewater generation compared to submerged fermentation.

The application of SSF for this compound production would involve selecting suitable solid substrates that can support the growth of Wallemia species and induce this compound biosynthesis. Factors such as substrate composition, moisture content, temperature, aeration, and inoculum size are critical parameters that require optimization in SSF to maximize fungal growth and secondary metabolite production. mdpi.commdpi.com For instance, studies on SSF for enzyme production have shown that optimizing parameters like temperature, initial pH, and substrate concentration significantly impacts yield. mdpi.commdpi.com

While specific studies on this compound production via SSF are not extensively documented in the provided search results, the general principles and optimization strategies developed for other fungal secondary metabolites and enzymes through SSF can be adapted. This would involve empirical studies to determine the optimal conditions for Wallemia species growth and this compound accumulation on selected solid substrates.

Genetic Engineering Approaches for Biosynthetic Pathway Enhancement

Genetic engineering offers powerful tools to enhance the production of secondary metabolites by manipulating the biosynthetic pathways within the producing organism. This can involve strategies such as the overexpression of key genes or the engineering of the entire metabolic pathway. science.govfrontiersin.orgtaylorfrancis.commohe.gov.my Genomic analyses of Wallemia species have revealed the presence of gene clusters associated with secondary metabolite biosynthesis, including terpenes. nih.gov Understanding the specific genes involved in this compound biosynthesis is a crucial prerequisite for applying genetic engineering strategies.

Overexpression of Biosynthetic Genes

Overexpression of genes encoding enzymes that catalyze rate-limiting steps in the this compound biosynthetic pathway can lead to increased production. By increasing the copy number of these genes or placing them under the control of strong, constitutive promoters, the cellular concentration of the relevant enzymes can be elevated, thereby channeling more metabolic flux towards this compound synthesis. mohe.gov.mymdpi.comunl.edu This approach has been successfully applied to enhance the production of various secondary metabolites in fungi and other microorganisms. frontiersin.orgsciforum.net Identifying the specific genes within the Wallemia genome responsible for this compound biosynthesis, likely including terpene synthases or cyclases, would be the first step. nih.gov Subsequent overexpression of these genes, individually or in combination, could potentially lead to increased this compound yields.

Pathway Engineering for Improved Yields

Pathway engineering involves more comprehensive modifications to the metabolic network of the producing organism to optimize the flow of precursors and intermediates towards the target compound. This can include introducing heterologous genes from other organisms with more efficient enzymes, blocking competing pathways that divert precursors, or enhancing the supply of primary metabolites that serve as building blocks for this compound. nih.govfrontiersin.org For example, engineering efforts in other organisms have focused on enhancing the supply of precursors like acetyl-CoA to improve terpenoid production. nih.govfrontiersin.org

For this compound, pathway engineering could involve strategies such as enhancing the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways, which are common routes for terpenoid biosynthesis, depending on the specific pathway utilized by Wallemia. frontiersin.org Additionally, downregulating or deleting genes involved in the biosynthesis of competing secondary metabolites or in primary metabolic pathways that consume key precursors could further redirect metabolic flux towards this compound.

Predictive Modeling for Production Optimization

Predictive modeling techniques utilize mathematical and statistical approaches to build models that describe the relationship between process parameters and product yield. These models can then be used to predict optimal conditions for production, reducing the need for extensive experimental trials. arxiv.org Response Surface Methodology and Machine Learning techniques are prominent examples.

Response Surface Methodology (RSM) Applications

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to evaluate the relationship between several explanatory variables and one or more response variables. mdpi.comcore.ac.uk In the context of this compound production, RSM can be applied to optimize fermentation parameters such as temperature, pH, substrate concentration, aeration rate, and incubation time to maximize this compound yield. By designing experiments based on RSM principles, researchers can efficiently explore the multidimensional response surface and identify the optimal combination of factors. mdpi.commdpi.comcore.ac.uk Studies on optimizing enzyme production using SSF have successfully employed RSM to determine optimal culture conditions, demonstrating its effectiveness in bioprocess optimization. mdpi.commdpi.commdpi.com

A typical RSM approach would involve conducting a series of experiments with varying levels of the chosen parameters, fitting a statistical model to the experimental data, and then using the model to predict the optimal conditions and understand the interactions between different factors.

Machine Learning and Artificial Neural Network (ANN) Models

Machine Learning (ML) and Artificial Neural Networks (ANNs) are powerful computational tools that can learn complex patterns from large datasets and make predictions or optimize processes. researchgate.netseldon.iosaudijournals.comresearchgate.netresearchgate.netmdpi.commdpi.com In bioprocess optimization, ML and ANN models can be used to analyze complex interactions between numerous fermentation parameters and predict the optimal conditions for maximum product formation. researchgate.netmdpi.com

ANNs, inspired by the structure of the human brain, consist of interconnected nodes organized in layers that can learn non-linear relationships between inputs and outputs. saudijournals.comresearchgate.netmdpi.com For this compound production, ANN models could be trained on experimental data encompassing various fermentation conditions and corresponding this compound yields. Once trained, the model could predict the yield for untested conditions or identify the parameter values that are likely to result in maximal production. saudijournals.commdpi.com ML and ANN approaches are particularly useful when dealing with a large number of interacting variables, which is often the case in biological systems. researchgate.netresearchgate.net While direct applications for this compound were not found, these techniques are increasingly used for optimizing secondary metabolite production and other complex bioprocesses. researchgate.netmdpi.commdpi-res.com

Future Research Directions and Potential Academic Applications

Elucidation of Undiscovered Biosynthetic Pathways

The complete biosynthetic pathway of walleminol A remains largely uncharacterized. While it is known to be a sesquiterpene, the specific enzymes and genetic clusters responsible for its synthesis have not been fully identified. nih.gov Fungi that produce this compound, such as Wallemia sebi, possess terpene biosynthetic clusters, but the precise genes involved in the this compound pathway are yet to be confirmed. plos.org

Future research should focus on:

Genome Mining: Sequencing the genomes of high-producing Wallemia strains and using bioinformatics tools to identify putative biosynthetic gene clusters (BGCs) responsible for sesquiterpenoid synthesis. nih.gov Analysis of the genomes of W. mellicola and W. ichthyophaga has already revealed the presence of several terpene biosynthetic clusters. plos.org

Gene Knockout and Heterologous Expression: Systematically deleting or silencing candidate genes within the identified BGCs to confirm their function in the this compound pathway. nih.gov Subsequently, expressing the confirmed gene cluster in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus niger, could enable controlled production and detailed study of the biosynthetic steps. researchgate.net

Enzymatic Studies: Isolating and characterizing the individual enzymes (e.g., terpene synthases, P450 monooxygenases) involved in the pathway to understand their specific catalytic mechanisms and substrate specificities. researchgate.net This could reveal novel enzymatic functions and provide tools for biocatalysis.

Elucidating this pathway is crucial for understanding its regulation and for enabling the development of biotechnological production methods. nih.gov

Exploration of Novel Biological Activities at the Molecular Level

Preliminary studies have indicated that this compound possesses a range of biological activities, including antimicrobial and anticancer properties. ontosight.ai It exhibits toxicity against various organisms and cell lines, with a minimum inhibitory dose of approximately 50 µg/mL, comparable to mycotoxins like citrinin (B600267) and penicillic acid. nih.govresearchgate.netparadigmchange.me However, the molecular mechanisms underlying these effects are poorly understood. ontosight.ai

Future research should aim to:

Identify Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or cellular pathways that this compound interacts with to exert its cytotoxic effects.

Mechanism of Action Studies: Investigate how this compound's interaction with its targets leads to observed biological outcomes. For example, in cancer cells, does it induce apoptosis, inhibit cell cycle progression, or disrupt key signaling pathways?

Structure-Activity Relationship (SAR) Studies: Synthesize or isolate related compounds and analogues to determine which structural features of this compound are critical for its bioactivity. This would inform the design of more potent and selective molecules.

A deeper understanding of its molecular interactions is essential for evaluating its therapeutic potential and for the development of novel drugs. ontosight.ai

Development of Sustainable Production Methods

Currently, this compound is obtained through extraction from Wallemia cultures, which can be inefficient and difficult to scale. nih.gov Developing sustainable and scalable production methods is a critical step for enabling further research and potential applications.

Key strategies include:

Fermentation Optimization: Systematically optimizing the culture conditions (e.g., medium composition, pH, temperature, aeration) for native Wallemia species to maximize the yield of this compound. mdpi.com Studies have already shown that environmental factors, particularly salt concentration, significantly influence its production. nih.gov

Heterologous Production: As mentioned previously, transferring the elucidated biosynthetic gene cluster into a well-characterized microbial host like Saccharomyces cerevisiae or Escherichia coli. nih.gov These hosts can be grown rapidly in large-scale fermenters, offering a more controlled and potentially higher-yielding production platform. mdpi.com

Bioprocess Engineering: Developing efficient downstream processing and purification strategies to isolate this compound from fermentation broths at high purity and yield. ulster.ac.ukuni-hannover.de

These biotechnological approaches could provide a reliable and environmentally friendly supply of this compound for extensive study and development. nih.gov

Design of this compound Analogues with Enhanced Biological Potency

The native structure of this compound provides a scaffold that can be chemically modified to create analogues with improved properties. The goal is to enhance desired biological activities (e.g., anticancer potency) while potentially reducing non-specific toxicity. rsc.org

Future directions in this area involve:

Semi-synthesis: Using this compound isolated from natural sources as a starting material for chemical modifications. This approach can be used to explore the effect of altering functional groups on the molecule's activity.

Total Synthesis: Developing a complete chemical synthesis route for this compound. This would not only confirm its structure but also allow for the creation of a wide range of analogues that are not accessible through semi-synthesis. nih.gov

Biology-Oriented Synthesis (BIOS): Designing and synthesizing novel molecules that mimic the core structure of this compound but are simplified or diversified to explore new biological activities. rsc.org

The development of potent analogues could lead to new therapeutic lead compounds. nih.gov

Table 1: Research Strategies for this compound Analogue Development

StrategyDescriptionObjectiveReference Example
Diverted Total Synthesis (DTS)Modifications are made at various stages of an established total synthesis route to generate a library of related compounds.Efficiently create diverse analogues from a common synthetic pathway. rsc.org
Function-Oriented Synthesis (FOS)Focuses on synthesizing molecules that mimic the function, rather than the exact structure, of the natural product.Identify the minimal structural requirements for biological activity. rsc.org
Hybrid Molecule DesignCombining structural motifs from this compound with those of other known bioactive compounds.Create novel compounds with potentially synergistic or enhanced activities. rsc.org

Role of this compound in Fungal Adaptation to Extreme Environments

This compound is produced by xerophilic (dry-tolerant) and halophilic (salt-tolerant) fungi of the genus Wallemia, which thrive in environments with low water activity, such as salted foods and hypersaline waters. wikipedia.orgmdpi.com Research has shown that the production of this compound is significantly increased when the fungus is grown in media with high concentrations of NaCl (e.g., increasing from 5% to 15%). nih.govmdpi.com

This strong correlation suggests that this compound plays a role in the fungus's adaptation to these harsh conditions. Future research should investigate:

Stress Response: How the expression of this compound biosynthetic genes is regulated in response to osmotic stress and high salinity.

Ecological Function: The specific role of this compound in the fungal life cycle under extreme conditions. It has been hypothesized to act as a sporulation hormone or to be involved in competitive interactions with other microorganisms in these niches. nih.gov

Physiological Impact: The effect of this compound on the fungal cell itself, such as its influence on membrane fluidity, cell wall integrity, or the accumulation of compatible solutes, which are crucial for survival in hypersaline environments. researchgate.net

Understanding this role could provide insights into microbial survival strategies in extreme environments and may have implications for food safety, as Wallemia species are known food contaminants. plos.orgnih.gov

Table 2: Effect of NaCl Concentration on this compound Production

OrganismConditionObservationReference
Wallemia spp.Increase in NaCl from 5% to 15% in growth media.Increased production of walleminol and other toxic metabolites. wikipedia.orgnih.gov
Wallemia sebiGrowth at 10% NaCl (w/v).Production of various secondary metabolites, indicating adaptation. nih.gov
W. sebi, W. mellicola, W. canadensis, W. muriaeGrowth under hypersaline conditions.These species were confirmed as producers of walleminol. plos.org

Advanced Analytical Techniques for Detection and Quantification

The detection and quantification of this compound can be challenging. It is often produced in complex matrices like food and fungal cultures, and it has been noted to be difficult to detect due to its natural interconversion to walleminone (B1256016). plos.orgnih.gov The development of more sensitive and robust analytical methods is essential for food safety monitoring, quality control in production, and research.

Future efforts should focus on:

High-Resolution Mass Spectrometry (HRMS): Implementing methods like LC-MS/MS for highly sensitive and specific detection and quantification of this compound, even at trace levels. nih.govmdpi.com

Immunoassays: Developing antibody-based methods, such as enzyme-linked immunosorbent assays (ELISA), for rapid and high-throughput screening of large numbers of samples. mdpi.comekb.eg

Biosensors: Creating novel biosensors (e.g., electrochemical or optical) for real-time, on-site detection of this compound in food processing or environmental samples.

Stable Isotope Labeling: Using isotopically labeled internal standards to improve the accuracy and precision of quantitative mass spectrometry-based methods.

These advanced techniques will provide the necessary tools to accurately monitor this compound in various contexts. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying walleminol A in fungal cultures?

  • Methodological Answer : High-performance liquid chromatography with diode array detection (HPLC-DAD) is the primary method for initial detection, with retention times and UV spectra used for identification . Confirmatory analysis should employ mass spectrometry (MS) to verify molecular masses (e.g., walleminol: 236.18 Da) and fragmentation patterns. For reproducibility, use standardized growth media (e.g., YES or CYAS supplemented with NaCl) and validate protocols against reference strains of Wallemia mellicola or W. ichthyophaga .

Q. What are the common environmental sources of Wallemia spp. that produce this compound?

  • Methodological Answer : Wallemia spp. are xerophilic fungi frequently isolated from high-salt or high-sugar food products, house dust, and water-damaged indoor environments. To isolate these fungi, use selective media such as WATM agar with 10–15% NaCl to suppress competing microbiota. Strain repositories like CBS-KNAW or ATCC provide validated cultures for controlled studies .

Advanced Research Questions

Q. How do environmental factors such as solute type and concentration influence this compound production in Wallemia spp.?

  • Methodological Answer : Design experiments with gradient concentrations of NaCl, glucose, or MgCl₂ in growth media. Machine learning analysis of HPLC-DAD datasets reveals NaCl has the strongest positive correlation with this compound yield. For example, increasing NaCl from 5% to 15% in YES medium enhances production by 2–3 fold . Include controls with alternative solutes to differentiate osmotic effects from ion-specific responses.

Q. How can researchers resolve contradictions between genomic data (low secondary metabolite clusters) and observed metabolite diversity in Wallemia spp.?

  • Methodological Answer : Combine comparative genomics (e.g., antiSMASH analysis) with untargeted metabolomics to identify cryptic biosynthetic pathways. For W. mellicola, cross-reference HPLC-DAD metabolite profiles (S3 Table ) with transcriptomic data under stress conditions (e.g., high salt) to uncover condition-specific gene expression driving metabolite synthesis .

Q. What experimental designs are optimal for studying the toxicological effects of this compound in mammalian systems?

  • Methodological Answer : Use in vitro models (e.g., human lung epithelial cells or murine intestinal organoids) to assess cytotoxicity via assays like MTT or lactate dehydrogenase release. For in vivo relevance, administer purified this compound (isolated via preparative HPLC ) at concentrations reflecting environmental exposure (e.g., 0.1–10 µg/mL). Pair with metabolomic profiling to identify biomarker responses .

Q. What statistical approaches are suitable for analyzing the relationship between solute conditions and metabolite production in Wallemia spp.?

  • Methodological Answer : Apply machine learning algorithms (e.g., random forests or gradient-boosted trees) to datasets combining solute type, concentration, and metabolite abundance (S4 Table ). Use partial least squares regression (PLS-R) to model dose-response relationships and identify threshold concentrations for metabolite induction .

Research Implications & Future Directions

Q. What are the food safety implications of this compound contamination in salt-preserved foods?

  • Methodological Answer : Conduct risk assessments by quantifying this compound in commercial salt-cured products using LC-MS/MS. Compare levels against toxicity thresholds established in vitro. Collaborate with food microbiologists to evaluate antifungal strategies (e.g., biocontrol agents) that suppress Wallemia growth without altering food preservation efficacy .

Q. How can researchers address gaps in understanding the ecological role of this compound in Wallemia-host interactions?

  • Methodological Answer : Use gnotobiotic animal models to study Wallemia colonization in the gut mycobiota. Pair metatranscriptomics with spatial metabolomics (e.g., MALDI imaging) to map this compound production in vivo. Investigate host immune responses via cytokine profiling and flow cytometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.